![molecular formula C20H16N6O2S B2410244 N-(4-acetylphenyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 941991-44-2](/img/structure/B2410244.png)
N-(4-acetylphenyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-acetylphenyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” is a complex organic compound. It’s a remarkable biomedical compound, meticulously engineered for the research of compound-resistant strains affirmed in diverse pathogen-induced infections .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The halogen-metal exchange reaction between 7-iodo-3-phenyl-3H-1, 2, 3-triazolo [4, 5-d]pyrimidine and butyllithium in the presence of N, N, N’, N’-tetramethylethylenediamine has also been reported .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, involving multiple rings and functional groups. It contains a triazolo[4,5-d]pyrimidine core, which is a nitrogenous heterocyclic moiety .
Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, the lithio compound reacted smoothly with electrophiles to give the corresponding 7-substituted compounds .
Physical and Chemical Properties Analysis
The compound is described as light blue and amorphous . Further details about its physical and chemical properties are not available in the retrieved information.
科学的研究の応用
Medicinal Chemistry Applications
Several studies have focused on the synthesis and biological activity of triazolo[1,5-c]pyrimidines and related compounds due to their potential as therapeutic agents. For instance, triazolo[1,5-c]pyrimidines have been identified as active mediator release inhibitors, indicating potential antiasthma applications (Medwid et al., 1990). Furthermore, the radiosynthesis of [18F]PBR111 from 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, designed for in vivo imaging using positron emission tomography (PET), underscores the relevance of such compounds in diagnostic imaging (Dollé et al., 2008).
Organic Synthesis and Chemical Structure
Research into new synthetic routes and chemical structures of pyrimidine and triazole derivatives highlights the chemical versatility and potential for the development of novel compounds with significant activities. Studies describe the synthesis of various heterocyclic compounds incorporating a thiadiazole moiety, demonstrating their application in insecticidal activity against specific pests (Fadda et al., 2017). Another study focused on the synthesis of fused isolated azoles and N-heteroaryl derivatives based on thieno[d]pyrimidines, showcasing the broad applicability of these compounds in creating bioactive molecules (El Azab & Elkanzi, 2014).
Biological Studies and Potential
The exploration of biological activities of pyrimidine and triazole derivatives extends into antimicrobial, antimalarial, and various inhibitory effects. For example, the synthesis of certain fused thienopyrimidines and their evaluation for antimicrobial activity suggest a promising avenue for developing new antibiotics (Abdel-Fattah et al., 2006). Additionally, the design and synthesis of novel 1,2,4-triazolo[4,3-a]pyrimidine oxazolidinone derivatives for antibacterial agents indicate the potential for these compounds to combat gram-positive pathogens (Khera et al., 2011).
将来の方向性
特性
IUPAC Name |
N-(4-acetylphenyl)-2-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O2S/c1-13(27)14-7-9-15(10-8-14)23-17(28)11-29-20-18-19(21-12-22-20)26(25-24-18)16-5-3-2-4-6-16/h2-10,12H,11H2,1H3,(H,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGWELNXQLRFNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-methyl-N-[2-(3-methylbutanoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzenecarboxamide](/img/structure/B2410162.png)
![2-Amino-1-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-ethanone dihydrochloride](/img/no-structure.png)
![5-(3-chlorobenzyl)-7-(furan-2-yl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2410167.png)
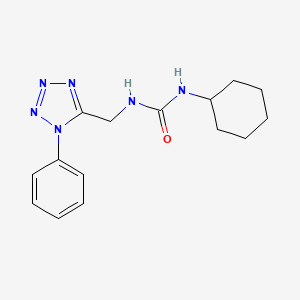
![6-(2-hydroxyethyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2410170.png)
![(4-Methyl-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2,4,6,8-tetraen-6-yl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2410171.png)
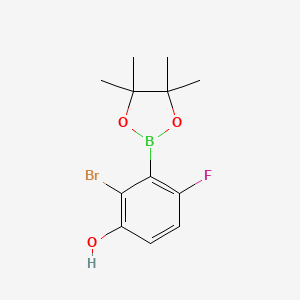
![5-[(1R)-1-Aminoethyl]-1H-pyridin-2-one;dihydrochloride](/img/structure/B2410173.png)

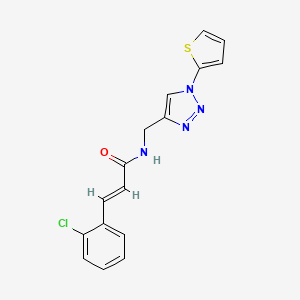
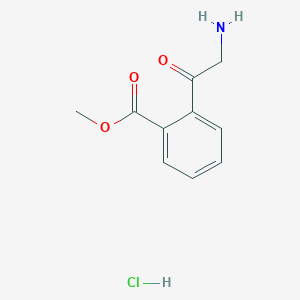
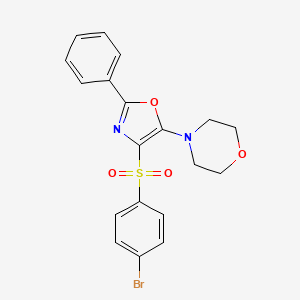
![2-bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one](/img/structure/B2410182.png)
